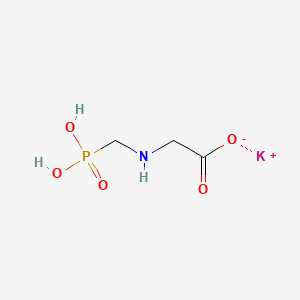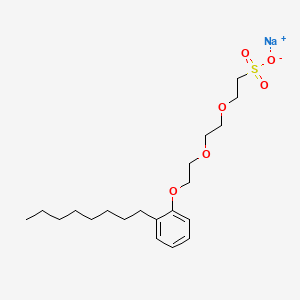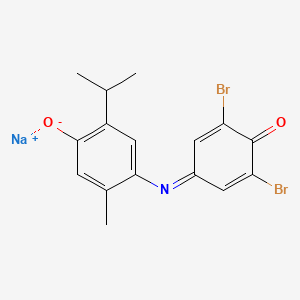![molecular formula C22H25NO3 B1613106 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone CAS No. 898755-77-6](/img/structure/B1613106.png)
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone
Overview
Description
“2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone” is a chemical compound . It is also known as “2,4-dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” and "(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone" .
Molecular Structure Analysis
The molecular formula of this compound is C22H25NO4 . The InChI code is 1S/C22H25NO4/c1-25-19-8-6-17(7-9-19)21(24)20-5-3-2-4-18(20)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3 . The canonical SMILES representation is COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 367.4 g/mol . It has a computed XLogP3-AA value of 3 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 367.17835828 g/mol . The topological polar surface area is 48 Ų . The compound has a heavy atom count of 27 .Scientific Research Applications
Antimicrobial Activity
Benzothiazinones, structurally related to benzophenones, have shown significant antimicrobial activities, particularly against Mycobacterium tuberculosis. For instance, a study has demonstrated that benzothiazinone derivatives are uniformly susceptible to clinical isolates of M. tuberculosis across European hospitals, suggesting potential applications in developing antitubercular drugs (Pasca et al., 2010).
Structural Elucidation and Drug Development
Research into the structure of benzothiazinone derivatives, like the antitubercular drug candidate BTZ043, aids in understanding their chemical behavior and potential therapeutic applications. Such structural studies contribute to drug development by identifying how modifications in the molecular structure can enhance drug efficacy (Richter et al., 2022).
Antiviral Evaluation
Spirothiazolidinone derivatives, which share a similar spirocyclic structure with the target compound, have been synthesized and evaluated for antiviral activity. Some of these derivatives exhibited strong activity against influenza A virus and human coronavirus, highlighting the versatility of spirocyclic scaffolds in developing new classes of antiviral molecules (Apaydın et al., 2020).
Interaction with Biological Systems
Research on benzophenone UV filters has revealed their endocrine-disrupting activity, raising concerns about their environmental impact and interaction with biological systems. Studies have focused on the metabolism of these compounds by liver microsomes and their effects on estrogenic and anti-androgenic activities (Watanabe et al., 2015).
properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-6-8-18(9-7-17)21(24)20-5-3-2-4-19(20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVJLNXWDPBAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643745 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone | |
CAS RN |
898755-77-6 | |
| Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1613024.png)







![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)




